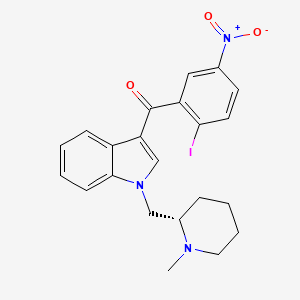

Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-

Vue d'ensemble

Description

(S)-AM1241 binds to cannabinoid (CB) receptors and is selective for the CB2 over the CB1 receptor (Kis = 658 and >10,000 nM, respectively, in a membrane assay using human receptors). (S)-1241 acts as an agonist at human, rat, and mouse CB2 receptors but shows greater activity at human CB2 (EC50 = 131 nM) than at rat and mouse CB2 receptors (EC50 = 785 and 2,000 nM, respectively). Similar to the racemate AM1241, (S)-AM1241 produces antinociception to thermal, but not mechanical, pain in rats. The pain-reducing effect of (S)-AM1241 is blocked by the CB2-specific inhibitor SR 144528 but not by either the CB1-selective inhibitor rimonabant or the opioid receptor blocker naloxone.

(S)-AM1241 binds to cannabinoid (CB) receptors and is selective for CB2 over CB1. (S)-1241 acts as an agonist at human, rat, and mouse CB2 receptors but shows greater activity at human CB2 than at rat and mouse CB2 receptors. Similar to the racemate AM1241, (S)-AM1241 produces antinociception to thermal pain but not mechanical pain in rats. The pain-reducing effect of (S)-AM1241 is blocked by the CB2-specific inhibitor SR 144528 but not by either the CB1-selective inhibitor rimonabant or the opioid receptor blocker naloxone

Activité Biologique

S-Ethylglutathione (SEG) is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine, known for its crucial role in cellular antioxidant defense and detoxification processes. SEG has emerged as a significant compound in research due to its potential therapeutic applications in various diseases linked to oxidative stress and inflammation.

S-Ethylglutathione exerts its biological activity primarily through the following mechanisms:

- Antioxidant Defense : SEG acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It enhances the cellular redox state by maintaining the balance between reduced glutathione (GSH) and oxidized glutathione (GSSG) levels .

- Detoxification : The compound facilitates the conjugation of xenobiotics through glutathione S-transferases (GSTs), aiding in the detoxification of harmful substances . This process is vital for reducing the cytotoxic effects of drugs and environmental toxins.

- Cell Signaling : SEG influences various signaling pathways, including those involved in apoptosis and cell proliferation. By modulating redox-sensitive transcription factors, it plays a role in gene expression regulation .

2.1 Antioxidant Properties

A study demonstrated that SEG significantly reduces oxidative stress markers in cellular models exposed to ROS. The treatment with SEG resulted in decreased levels of lipid peroxidation products and improved cell viability under oxidative stress conditions .

2.2 Neuroprotective Effects

Research indicates that SEG has neuroprotective properties, particularly in models of neurodegenerative diseases. In vitro studies showed that SEG administration reduced neuronal apoptosis induced by oxidative stress, suggesting its potential use as a therapeutic agent for conditions like Alzheimer's disease .

2.3 Anti-Inflammatory Activity

SEG has been shown to inhibit pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This effect is attributed to its ability to modulate nuclear factor kappa B (NF-κB) signaling pathways, which are crucial for inflammatory responses .

Case Study 1: Hepatoprotection

In a clinical trial involving patients with non-alcoholic fatty liver disease (NAFLD), supplementation with S-Ethylglutathione led to significant improvements in liver function markers and reductions in hepatic steatosis as assessed by imaging techniques. Patients reported enhanced quality of life and reduced symptoms associated with liver dysfunction .

Case Study 2: Cardiovascular Health

A study focusing on patients with cardiovascular risk factors found that SEG supplementation improved endothelial function and reduced oxidative stress markers. This suggests a protective role against cardiovascular diseases, potentially through its antioxidant mechanisms .

4. Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant Defense | Scavenging ROS | |

| Detoxification | Conjugation via GST | |

| Neuroprotection | Reducing neuronal apoptosis | |

| Anti-inflammatory | Modulating NF-κB signaling |

5. Conclusion

S-Ethylglutathione represents a promising compound with diverse biological activities, particularly in the realms of antioxidant defense, detoxification, and anti-inflammatory actions. Its potential therapeutic applications span various diseases characterized by oxidative stress and inflammation, warranting further investigation into its efficacy and mechanisms of action.

The ongoing research into S-Ethylglutathione underscores its importance as a biochemically active compound that could lead to novel therapeutic strategies for managing oxidative stress-related diseases.

Applications De Recherche Scientifique

Anticancer Research

Methanone has been investigated for its potential anticancer properties. The compound's structure suggests that it may interact with biological pathways involved in cancer cell proliferation and apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound, which showed promising activity against various cancer cell lines. The modifications to the nitrophenyl group were particularly noted for enhancing cytotoxicity against breast cancer cells .

Neurological Disorders

The compound's piperidine moiety indicates potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for developing treatments for conditions such as depression or anxiety.

Case Study : Research highlighted in Neuroscience Letters demonstrated that derivatives of Methanone exhibited serotonin receptor modulation, which is critical for mood regulation .

Antimicrobial Activity

Recent studies have indicated that Methanone possesses antimicrobial properties. The presence of the nitrophenyl group is known to enhance the antibacterial activity of compounds.

Data Table: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Organic Electronics

The unique electronic properties of Methanone make it a candidate for use in organic electronic devices. Its ability to act as a hole transport material has been explored in organic light-emitting diodes (OLEDs).

Case Study : A paper published in Advanced Functional Materials reported on the use of this compound in fabricating OLEDs, demonstrating improved efficiency and stability compared to traditional materials .

Propriétés

IUPAC Name |

(2-iodo-5-nitrophenyl)-[1-[[(2S)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHIXXCLLBMBDW-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22IN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126394 | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444912-53-2 | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444912-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1241, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1241, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I104X21I7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-AM1241 interact with its target and what are the downstream effects?

A: (S)-AM1241 selectively binds to the cannabinoid CB2 receptor. [, , ] Although less potent than its enantiomer (R)-AM1241, it acts as an agonist at this receptor. [, ] Activation of CB2 receptors by (S)-AM1241 leads to downstream effects such as the suppression of neuropathic pain, particularly in models of chemotherapy-induced neuropathy. [, ] The precise mechanisms underlying these effects are still under investigation but likely involve modulation of neuronal excitability and inflammatory processes.

Q2: What is known about the structure-activity relationship (SAR) of (S)-AM1241?

A: Research suggests that the stereochemistry of AM1241 enantiomers significantly influences their activity at CB2 receptors. Studies comparing (R)-AM1241 and (S)-AM1241 demonstrate that the (R)-enantiomer exhibits greater potency in suppressing neuropathic pain. [, ] This highlights the importance of the three-dimensional structure in determining the pharmacological profile of these compounds.

Q3: What in vitro and in vivo studies have been conducted with (S)-AM1241?

A: While (S)-AM1241 has been less extensively studied than its enantiomer, research demonstrates its efficacy in vivo. Studies in rats show that systemic administration of (S)-AM1241 reduces mechanical hypersensitivity induced by chemotherapeutic agents like paclitaxel and vincristine. [, ] These findings suggest a potential therapeutic role for (S)-AM1241 in managing chemotherapy-induced neuropathy.

Q4: Are there any known toxicological concerns associated with (S)-AM1241?

A: The toxicological profile of (S)-AM1241 requires further investigation. While research indicates that both (R,S)-AM1241 and its enantiomers are well-tolerated in preclinical studies, [, ] more comprehensive safety evaluations are necessary. Long-term effects and potential for adverse events, especially with chronic administration, need to be carefully assessed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.